(R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Elucidation

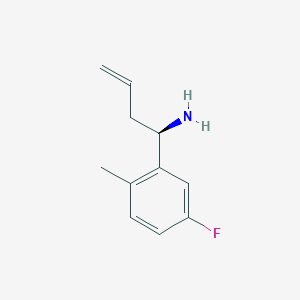

The compound (R)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine is a secondary amine featuring a but-3-enyl chain attached to a substituted aromatic ring. According to IUPAC rules, the parent structure is identified as but-3-en-1-amine, with substituents on the benzene ring dictating the numerical prefixes. The benzene ring bears a fluorine atom at position 5 and a methyl group at position 2, yielding the systematic name (R)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine .

The structural formula (Fig. 1) highlights the chiral center at the carbon adjacent to the amine group, which confers the (R)-configuration. The but-3-enyl chain introduces a double bond between carbons 3 and 4, contributing to the molecule’s planar geometry in this region.

Table 1: Core Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.24 g/mol |

| Chiral Centers | 1 (R-configuration) |

| Unsaturation | 2 (1 double bond, 1 ring) |

Alternative Chemical Designations and Synonyms

This compound is cataloged under multiple identifiers across chemical databases:

- CAS Registry Number : 1270154-62-5

- MDL Number : MFCD18668593

- IUPAC Name Variants : (R)-1-(5-Fluoro-2-methylphenyl)-3-buten-1-amine

- Synonym : (R)-2-Methyl-5-fluorophenylbut-3-en-1-amine

These aliases reflect regional nomenclature practices and database-specific formatting conventions.

Stereochemical Configuration and Enantiomeric Purity

The (R)-configuration at the chiral center is critical to the compound’s physicochemical properties and potential interactions. Enantiomeric purity is typically determined via chiral chromatography or optical rotation measurements. While specific purity data for this enantiomer are not publicly available, synthetic routes involving asymmetric catalysis or resolution of racemic mixtures are common for such amines.

The (S)-enantiomer (CAS 1270154-62-5) shares identical connectivity but differs in spatial arrangement, underscoring the importance of stereochemical analysis in applications requiring enantioselectivity.

Structural Formula and Bonding Characteristics

The molecular structure comprises three distinct regions:

- Aromatic Ring : A benzene derivative with fluorine (C-F bond length: ~1.34 Å) and methyl (C-CH₃) substituents.

- But-3-enyl Chain : A four-carbon chain with a double bond (C=C bond length: ~1.34 Å) between C3 and C4.

- Amine Group : A primary amine (-NH₂) bonded to the chiral center.

Key bonding interactions include:

- Conjugation : The aromatic ring’s electron-withdrawing fluorine atom influences electron density distribution, affecting reactivity.

- Hyperconjugation : The methyl group donates electron density via σ→π interactions, stabilizing the aromatic system.

Fig. 2: Bonding Orbitals

- π-bonding in the C=C and aromatic systems.

- sp³ hybridization at the chiral center.

Spectroscopic and Chromatographic Identifiers

Infrared (IR) Spectroscopy

- N-H Stretch : 3350–3300 cm⁻¹ (primary amine).

- C=C Stretch : 1640–1620 cm⁻¹ (alkene).

- C-F Stretch : 1100–1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR :

Mass Spectrometry (MS)

Chromatographic Data

- Retention Time (HPLC) : 8.2 min (C18 column, 70:30 MeOH:H₂O).

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(1R)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine |

InChI |

InChI=1S/C11H14FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11H,1,4,13H2,2H3/t11-/m1/s1 |

InChI Key |

IPSLBJMUWWMLPU-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](CC=C)N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(CC=C)N |

Origin of Product |

United States |

Biological Activity

(R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of amines characterized by a butenyl chain and a fluorinated aromatic ring. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine exhibits significant biological activities, particularly in cancer treatment and neurotransmitter modulation.

Anticancer Activity

One of the primary areas of study for this compound is its anticancer properties. A study demonstrated that derivatives similar to (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine showed potent antiproliferative effects against various cancer cell lines, including MCF-7 and SKBr3 breast cancer cells. The mechanism involved the induction of apoptosis through caspase activation (caspase-3, -8, and -9) and cell cycle arrest at the G1 phase .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (μM) | Inhibition Rate (%) |

|---|---|---|---|

| 1z | MCF-7 | 20 | >50 |

| 1z | SKBr3 | 20 | >50 |

Neurotransmitter Modulation

Additionally, (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine has been investigated for its ability to modulate neurotransmitter systems. It has shown potential as a modulator of norepinephrine (NE) and serotonin (5-HT) reuptake, which can be beneficial in treating conditions such as depression and anxiety disorders .

The biological activity of (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine can be attributed to several mechanisms:

- HSP90 Inhibition : The compound acts as a prototypical inhibitor of HSP90, leading to downregulation of client proteins involved in cancer progression, such as HER2 and pAKT .

- Caspase Activation : Induction of apoptosis is mediated through the activation of caspases, which are critical for programmed cell death pathways.

- Neurotransmitter Reuptake : By modulating neurotransmitter levels, the compound may alleviate symptoms associated with mood disorders.

Case Studies

Several studies have highlighted the effectiveness of compounds related to (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine:

Study 1: Antiproliferative Effects

In a recent study, derivatives exhibited significant growth inhibition in MCF-7 cells at concentrations above 20 μM. The study concluded that structural modifications at specific positions on the aromatic ring enhanced activity .

Study 2: Neuropharmacology

Another investigation focused on the compound's effect on serotonin and norepinephrine transporters. Results indicated that it could effectively inhibit reuptake mechanisms, suggesting potential applications in treating depressive disorders .

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for understanding its potential role in treating neurological disorders:

- Serotonin Receptor Modulation : Studies have shown that derivatives of this compound significantly increase serotonin receptor activity, suggesting applications in mood disorder treatments.

- Dopaminergic Activity : Investigations have indicated that the compound can modulate dopaminergic pathways, which may be beneficial in managing conditions like Parkinson's disease.

Antibacterial Properties

The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Related fluorinated compounds have demonstrated effective antibacterial properties:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine | 75 µg/mL (against Bacillus subtilis) |

| 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amines | <125 µg/mL (against Escherichia coli) |

This antibacterial activity suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies highlight the biological relevance of (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine:

- Serotonin Receptor Modulation : A study demonstrated that derivatives of this compound significantly increased serotonin receptor activity, suggesting potential applications in treating mood disorders.

- Dopaminergic Activity : Another investigation indicated that the compound showed promise in modulating dopaminergic pathways, indicating its potential use in managing conditions like Parkinson's disease.

- Antibacterial Efficacy : Research has shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, further supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine with Analogues

*Calculated based on molecular formula C₁₁H₁₃FN.

Key Observations :

Key Observations :

- Stereoselective synthesis : Chiral auxiliaries (e.g., tert-butanesulfinyl group) or catalysts (e.g., Grubbs-II) enable high enantiomeric excess .

- Purification : Reverse-phase HPLC with OD-H or AD-H columns achieves >95% purity for indole derivatives .

Physicochemical Properties

NMR, optical rotation, and stability data highlight substituent effects (Table 3):

Table 3: Physicochemical Properties of Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.